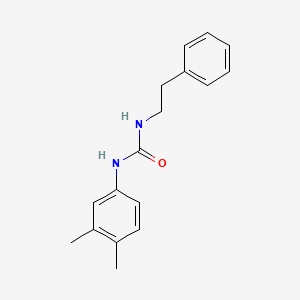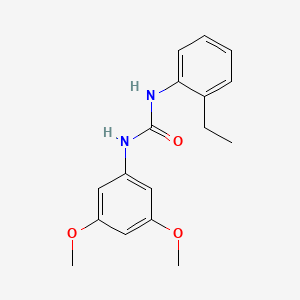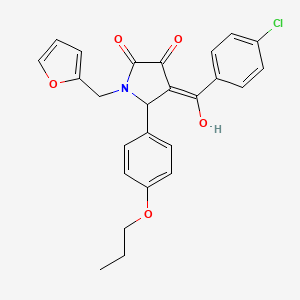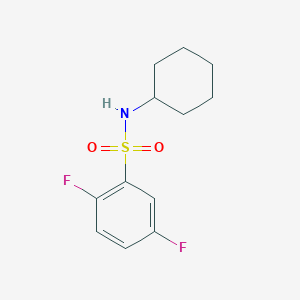
N-(3,4-dimethylphenyl)-N'-(2-phenylethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethylphenyl)-N'-(2-phenylethyl)urea, also known as DPU, is a synthetic compound that has been widely used in scientific research for its potential therapeutic effects. DPU belongs to the class of urea derivatives and has been studied for its ability to modulate various cellular pathways.
Mécanisme D'action
The exact mechanism of action of N-(3,4-dimethylphenyl)-N'-(2-phenylethyl)urea is not fully understood. However, studies have suggested that N-(3,4-dimethylphenyl)-N'-(2-phenylethyl)urea may modulate various cellular pathways such as the PI3K/Akt/mTOR pathway and the NF-κB pathway. N-(3,4-dimethylphenyl)-N'-(2-phenylethyl)urea has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene regulation.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-N'-(2-phenylethyl)urea has been shown to have various biochemical and physiological effects. N-(3,4-dimethylphenyl)-N'-(2-phenylethyl)urea has been shown to inhibit cancer cell growth by inducing cell cycle arrest and apoptosis. N-(3,4-dimethylphenyl)-N'-(2-phenylethyl)urea has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, N-(3,4-dimethylphenyl)-N'-(2-phenylethyl)urea has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in models of Parkinson's disease and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3,4-dimethylphenyl)-N'-(2-phenylethyl)urea in lab experiments is its ability to modulate various cellular pathways, making it a useful tool for studying the underlying mechanisms of various diseases. Additionally, N-(3,4-dimethylphenyl)-N'-(2-phenylethyl)urea has been shown to have low toxicity in vitro and in vivo. However, one limitation of using N-(3,4-dimethylphenyl)-N'-(2-phenylethyl)urea in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability.
Orientations Futures
There are several future directions for the research on N-(3,4-dimethylphenyl)-N'-(2-phenylethyl)urea. One direction is to further investigate the mechanism of action of N-(3,4-dimethylphenyl)-N'-(2-phenylethyl)urea and its potential targets. Another direction is to study the pharmacokinetics and pharmacodynamics of N-(3,4-dimethylphenyl)-N'-(2-phenylethyl)urea in vivo. Additionally, further studies are needed to explore the potential therapeutic effects of N-(3,4-dimethylphenyl)-N'-(2-phenylethyl)urea in various diseases and to optimize its efficacy and safety.
Méthodes De Synthèse
The synthesis of N-(3,4-dimethylphenyl)-N'-(2-phenylethyl)urea involves the reaction between 3,4-dimethylphenyl isocyanate and 2-phenylethylamine. The reaction is carried out in the presence of a solvent such as toluene or chloroform and a catalyst such as triethylamine. The resulting product is then purified using column chromatography to obtain pure N-(3,4-dimethylphenyl)-N'-(2-phenylethyl)urea.
Applications De Recherche Scientifique
N-(3,4-dimethylphenyl)-N'-(2-phenylethyl)urea has been extensively studied for its potential therapeutic effects in various diseases such as cancer, inflammation, and neurodegenerative disorders. N-(3,4-dimethylphenyl)-N'-(2-phenylethyl)urea has been shown to inhibit cancer cell growth and induce apoptosis in various cancer cell lines. N-(3,4-dimethylphenyl)-N'-(2-phenylethyl)urea has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, N-(3,4-dimethylphenyl)-N'-(2-phenylethyl)urea has been studied for its neuroprotective effects in models of Parkinson's disease and Alzheimer's disease.
Propriétés
IUPAC Name |
1-(3,4-dimethylphenyl)-3-(2-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-13-8-9-16(12-14(13)2)19-17(20)18-11-10-15-6-4-3-5-7-15/h3-9,12H,10-11H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRSRGRNDAPBCLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCCC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-[4-(1H-pyrazol-3-yl)benzoyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5291106.png)


![(4aS*,8aR*)-1-(4-hydroxybutyl)-6-[(3-methylphenyl)acetyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5291123.png)


![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5291134.png)

![3-[2-(4-amino-1-piperidinyl)-2-oxoethyl]-3-benzyl-1-methyl-1,3-dihydro-2H-indol-2-one hydrochloride](/img/structure/B5291169.png)


![N-[3-({[(2-ethoxyphenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5291184.png)